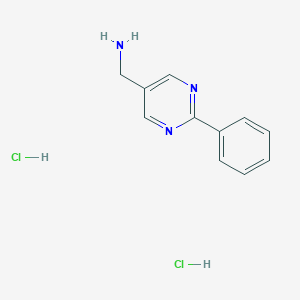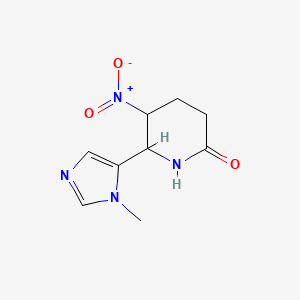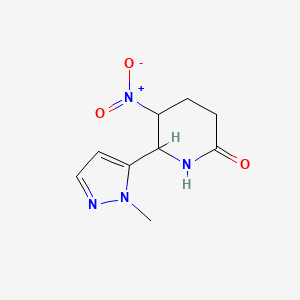![molecular formula C11H11NO2 B6600624 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1360931-98-1](/img/structure/B6600624.png)
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one (HMIDI) is an indole-based compound that has been used in a variety of scientific research applications. HMIDI is a versatile compound that can be used in a variety of laboratory experiments due to its unique properties.
Mécanisme D'action
The mechanism of action of 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is not fully understood. It is believed that this compound acts as a substrate for a variety of enzymes, including monoamine oxidase, cytochrome P450, and other oxidoreductases. Additionally, this compound may interact with various receptors, such as the serotonin receptor, and may modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been reported to have a variety of effects, including the inhibition of monoamine oxidase, the modulation of serotonin receptor activity, and the modulation of various signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one has several advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of heterocyclic compounds, peptide analogs, and biologically active compounds. Additionally, this compound is stable and can be stored at room temperature. However, this compound is a relatively expensive compound and is not widely available, which can limit its use in laboratory experiments.
Orientations Futures
There are a variety of potential future directions for research on 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one. Further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Furthermore, research is needed to identify new synthetic methods for the production of this compound and to develop more efficient and cost-effective methods for its synthesis. Finally, research is needed to explore the potential applications of this compound in the synthesis of new heterocyclic compounds and biologically active compounds.
Méthodes De Synthèse
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one can be synthesized through a variety of methods. The most common method is a three-step synthesis that involves the condensation of 5-hydroxy-7-methyl-1,2-dihydrospiro[cyclopropane-1,3-indole] with aldehydes and ketones in the presence of catalytic amounts of palladium chloride and acetic acid. This reaction is followed by a reductive amination step with ammonia to form the desired product. Another method involves the condensation of 5-hydroxy-7-methyl-1,2-dihydrospiro[cyclopropane-1,3-indole] with aldehydes and ketones in the presence of catalytic amounts of palladium chloride and acetic acid, followed by a hydrogenation step using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, such as indoles, benzothiazoles, and quinolines. It has also been used as a starting material for the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of a variety of peptide analogs, which can be used to study the effects of peptide modifications on biological activity.
Propriétés
IUPAC Name |
5-hydroxy-7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-7(13)5-8-9(6)12-10(14)11(8)2-3-11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFHSZVAQNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)





